molecular formula C5H7Cl2NO B6184838 2-(chloromethyl)-4-methyl-1,3-oxazole hydrochloride CAS No. 2624129-62-8

2-(chloromethyl)-4-methyl-1,3-oxazole hydrochloride

Cat. No.: B6184838
CAS No.: 2624129-62-8
M. Wt: 168
InChI Key:
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Description

2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group at the second position and a methyl group at the fourth position of the oxazole ring, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-4-methyl-1,3-oxazole hydrochloride typically involves the chloromethylation of 4-methyl-1,3-oxazole. One common method includes the reaction of 4-methyl-1,3-oxazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding 4-methyl-1,3-oxazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products:

    Nucleophilic Substitution: Formation of azide, thiocyanate, or amine derivatives.

    Oxidation: Formation of oxazole-2-carboxylic acid.

    Reduction: Formation of 4-methyl-1,3-oxazole.

Scientific Research Applications

2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4-methyl-1,3-oxazole hydrochloride depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methyl-1,3-oxazole
  • 2-(Chloromethyl)-4-methyl-1,3-thiazole
  • 2-(Chloromethyl)-4-methyl-1,3-imidazole

Uniqueness: 2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the heterocyclic ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

2624129-62-8

Molecular Formula

C5H7Cl2NO

Molecular Weight

168

Purity

95

Origin of Product

United States

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